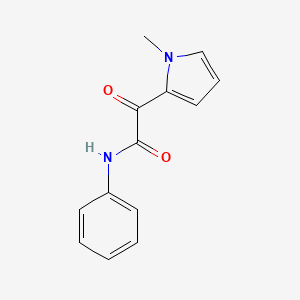
2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-phenylacetamide” is a heterocyclic compound . It has an empirical formula of C7H12N2 . The compound is in liquid form .
Synthesis Analysis
The synthesis of this compound involves the reaction of ethyl 2-(1-methyl-1H-pyrrol-2-yl)-2H-tetrazole-5-carboxylate with LiOH in a 1:1 MeOH/H2O solution . The mixture is stirred at room temperature for 2 hours, then 2 N HCl is added at 0 °C to adjust the pH to 4 5 .Molecular Structure Analysis
The molecular weight of the compound is 124.18 . The SMILES string representation of the compound is Cn1cccc1CCN . The InChI key of the compound is ITFDYXKCBZEBDG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a liquid . It has a molecular weight of 124.18 . The compound’s InChI key is ITFDYXKCBZEBDG-UHFFFAOYSA-N .Applications De Recherche Scientifique
Synthesis and Anticancer Potential
- A novel compound derived from indibulin and combretastatin scaffolds, including a similar pyrrol structure, was synthesized, showing cytotoxic activity against breast cancer cell lines and low toxicity on normal cells (Moghadam & Amini, 2018).
Antimicrobial and Anticonvulsant Activities
- Novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized, showing good antibacterial and antifungal activities, which were attributed to the presence of the heterocyclic ring in their structure (Hublikar et al., 2019).
- Omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives were synthesized and showed significant anticonvulsant activity against maximal electroshock test (Soyer et al., 2004).
Potential in Diabetes Management
- Chloro-substituted 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide derivatives showed moderate to excellent α-glucosidase inhibitory activities, indicating potential for managing postprandial hyperglycemia in type 2 diabetes (Tafesse et al., 2019).
Safety and Hazards
The compound is classified as a skin irritant, eye damage inducer, and can cause respiratory system toxicity . It has a hazard classification of Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . The compound should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .
Propriétés
IUPAC Name |
2-(1-methylpyrrol-2-yl)-2-oxo-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-15-9-5-8-11(15)12(16)13(17)14-10-6-3-2-4-7-10/h2-9H,1H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAXXYKTDXPPTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)C(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone](/img/structure/B2407956.png)



![1-(3-Methylbenzoyl)-3-{[3-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2407961.png)
![5-((2,4-difluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407962.png)
![tert-Butyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2407965.png)
![2-[2-(4-Formylpiperazin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B2407970.png)
![N-[4-(methylsulfanyl)benzyl]-1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidinecarboxamide](/img/structure/B2407971.png)
